molecular formula C18H19NO5S B7426945 Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate

Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate

Cat. No.: B7426945
M. Wt: 361.4 g/mol
InChI Key: BPAUFJIVDAHHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxolan-3-yl group, a sulfamoyl group, and a benzoate ester makes it a versatile molecule for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxolan-3-yl group enhances its solubility and stability, while the sulfamoyl and benzoate groups provide specific interactions with biological targets .

Properties

IUPAC Name

oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-13-4-2-6-15(10-13)19-25(21,22)17-7-3-5-14(11-17)18(20)24-16-8-9-23-12-16/h2-7,10-11,16,19H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAUFJIVDAHHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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